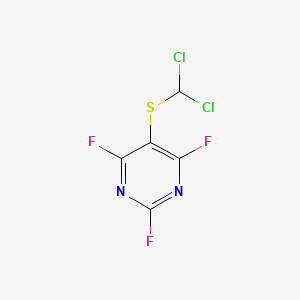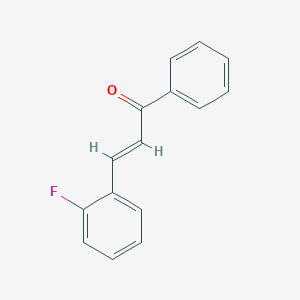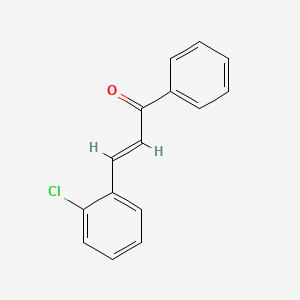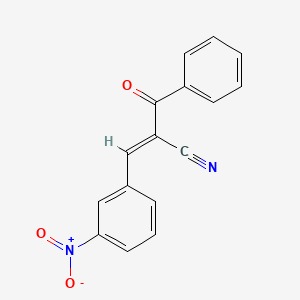
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene (9-HM2-MPAF) is a fluorescent compound with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It is a highly versatile compound that has been used in a variety of studies, from drug delivery to imaging. 9-HM2-MPAF is a member of the maleimide family of compounds, which are characterized by their ability to form covalent bonds with proteins. 9-HM2-MPAF is also known for its ability to interact with other molecules, including DNA and RNA.
Wissenschaftliche Forschungsanwendungen
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene has been used in a variety of scientific research applications. It has been used as a fluorescent reporter molecule in studies of gene expression, protein-protein interactions, and protein-DNA interactions. It has also been used in studies of cell signaling, drug delivery, and imaging. This compound has been used to study the structure and function of proteins, as well as to study the effects of drugs on cells.
Wirkmechanismus
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene binds to proteins through a covalent bond. This covalent bond is formed when the maleimide group of this compound reacts with the amino acid residues of the protein. This covalent bond is strong and stable, allowing this compound to remain bound to the protein for an extended period of time. This covalent bond also allows this compound to interact with other molecules, such as DNA and RNA.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to proteins and interact with other molecules, such as DNA and RNA. It has also been shown to affect the structure and function of proteins, as well as to affect cell signaling pathways. In addition, this compound has been shown to affect the uptake and release of drugs in cells, as well as to affect the metabolism of drugs in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene in lab experiments is its versatility. It can be used in a variety of studies, from gene expression to drug delivery. It is also easy to synthesize and can be used in a variety of lab techniques. However, one of the main limitations of using this compound is its relatively low fluorescence intensity. This can make it difficult to detect in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for 9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene research. One potential direction is to further explore its applications in drug delivery and imaging. Another potential direction is to investigate its effects on cell signaling pathways. Additionally, this compound could be used to study the structure and function of proteins, as well as to study the effects of drugs on cells. Finally, this compound could be used to study the metabolism of drugs in cells.
Synthesemethoden
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene can be synthesized using a variety of methods, including the Wittig reaction, the Vilsmeier-Haack reaction, and the Barbier reaction. In the Wittig reaction, this compound is synthesized by reacting a maleimide with an aldehyde. In the Vilsmeier-Haack reaction, this compound is synthesized by reacting a maleimide with an amine. In the Barbier reaction, this compound is synthesized by reacting a maleimide with a carboxylic acid. All of these methods are relatively straightforward and can be used to synthesize this compound in a laboratory setting.
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[9-(hydroxymethyl)-9H-fluoren-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-12-18-15-4-2-1-3-14(15)16-6-5-13(11-17(16)18)22-19(25)9-10-23-20(26)7-8-21(23)27/h1-8,11,18,24H,9-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUHVREGVTVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)CCN4C(=O)C=CC4=O)C(C2=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)
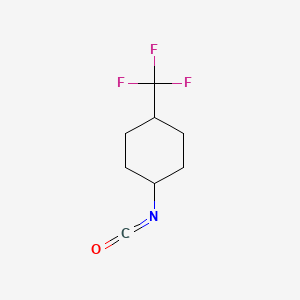

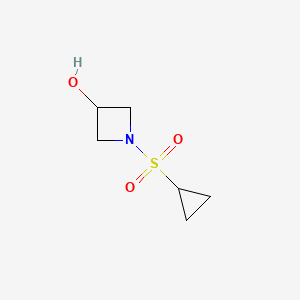

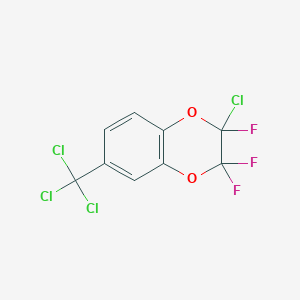
![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)


